4-iodo-1H-indazole

Vue d'ensemble

Description

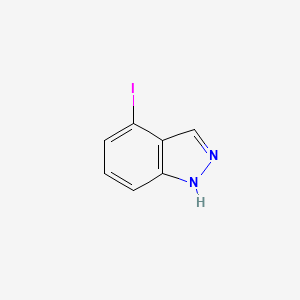

4-Iodo-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. The indazole structure is a backbone for many pharmaceuticals and organic compounds with various biological activities. The presence of the iodine atom at the 4-position of the indazole ring makes this compound a valuable intermediate for further chemical modifications due to the reactivity of the iodine atom.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves a metal-free cascade [4+1] cyclization reaction to synthesize 4-aryl-NH-1,2,3-triazoles from N-tosylhydrazones and sodium azide, as demonstrated in a study where molecular iodine mediated the coupling cyclization reaction . Another efficient synthesis method reported the creation of novel 3-heteroaryl N-1-functionalized indazoles via palladium cross-coupling reactions, which could potentially be adapted for the synthesis of this compound derivatives . Additionally, a five-step reaction sequence starting from 2-methyl-3-nitrophenol has been used to synthesize 4-(benzyloxy)-1H-indazole, which showcases the versatility of indazole synthesis strategies .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 4-(benzyloxy)-1H-indazole was characterized by FTIR, 1H NMR, and ESI-MS, which are common methods for determining the structure of organic compounds . The crystal and molecular structure of a related compound, 2-(4-methoxybenzyl)-4-nitro-2H-indazole, was determined using X-ray crystallography, revealing its crystallization in the triclinic space group and providing detailed unit cell parameters . These techniques are essential for confirming the structure of synthesized compounds, including this compound.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, 4-iodo-1,2,3-triazoles, which share a similar reactive site to this compound, were synthesized and further reacted through aminocarbonylation and aryloxycarbonylation to yield triazole-based 4-carboxamides and 4-esters, respectively . These reactions were carried out under mild conditions, indicating that this compound could also be amenable to such transformations, allowing for the synthesis of a wide range of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the indazole core and the iodine substituent. The iodine atom is a key functional group that can participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, due to its relatively high reactivity. The physical properties, such as solubility and melting point, would be specific to the compound and could be influenced by the presence of the iodine atom. Although the provided papers do not directly report on the physical and chemical properties of this compound, similar compounds' properties can provide insight into what might be expected for this compound [1-5].

Applications De Recherche Scientifique

Chimie Synthétique: Synthèse d'Hétéro-biaryles

En chimie synthétique, le 4-iodo-1H-indazole est utilisé dans la synthèse d'hétéro-biaryles catalysée par l'indium. Ce processus est crucial pour créer des composés dotés d'activités biologiques diverses et d'applications potentielles en pharmacie .

Recherche Pharmaceutique: Développement de Médicaments

Des composés contenant un fragment indazole, comme le This compound, ont été étudiés pour leur potentiel en tant qu'inhibiteurs de la protéase du VIH, antagonistes des récepteurs de la sérotonine, inhibiteurs de l'aldoréductase et inhibiteurs de l'acétylcholinestérase. Ces applications mettent en évidence l'importance du composé dans le développement de nouveaux agents thérapeutiques .

Recherche sur le Cancer: Activité Antitumorale

Les recherches sur l'activité anticancéreuse des dérivés de l'indazole ont montré que ces composés peuvent être efficaces contre diverses lignées cellulaires cancéreuses. Le This compound pourrait jouer un rôle dans le développement de nouveaux médicaments anticancéreux grâce à son impact sur la prolifération et la viabilité des cellules .

Chimie Analytique: Étalons de Chromatographie

En tant que composé doté de propriétés chimiques distinctes, le this compound peut servir d'étalon ou de matériau de référence dans les analyses chromatographiques pour garantir la précision et l'exactitude de l'identification et de la quantification chimiques.

Chaque application mentionnée ci-dessus représente un domaine unique où le this compound joue un rôle significatif. La polyvalence du composé démontre son importance dans diverses disciplines scientifiques.

BenchChem - 3-Iodo-6-(trifluorométhyl)-1H-indazole Thermo Fisher Scientific - 4-Iodo-1H-pyrazole Springer - Synthèse de 1H-indazole MDPI - Activité Antitumorale des Dérivés de la 1H-indazole-3-amine

Propriétés

IUPAC Name |

4-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQXSPSUIGJNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646276 | |

| Record name | 4-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885522-11-2 | |

| Record name | 4-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodo-1H-indazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888C626XEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

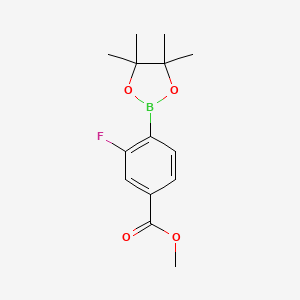

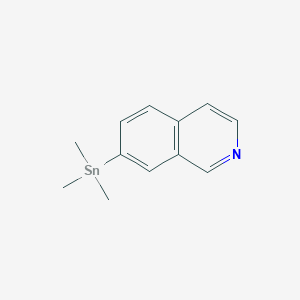

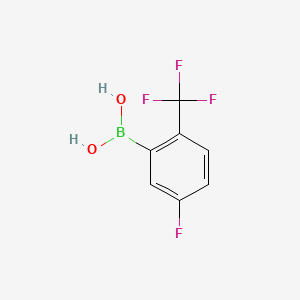

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)